molecular formula C14H14BrNO2 B3033405 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol CAS No. 1019546-33-8

2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033405
CAS No.: 1019546-33-8
M. Wt: 308.17 g/mol
InChI Key: ZVQBKDAKMBXNLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol involves several steps. One common method includes the reaction of 3-bromobenzylamine with 2-hydroxy-3-methoxybenzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol include other substituted phenols and anilines. For example:

    2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol: Similar structure but with the bromine atom in the para position.

    2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol: Similar structure with a chlorine atom instead of bromine.

    2-{[(3-Bromophenyl)amino]methyl}-4-methoxyphenol: Similar structure with the methoxy group in the para position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[(3-bromoanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQBKDAKMBXNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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